molecular formula C9H8BrNO2 B580045 6-Bromoindoline-2-carboxylic acid CAS No. 1367711-47-4

6-Bromoindoline-2-carboxylic acid

Cat. No.: B580045
CAS No.: 1367711-47-4
M. Wt: 242.072
InChI Key: MBJZZFYVMWJPHZ-UHFFFAOYSA-N
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Description

6-Bromoindoline-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a carboxylic acid group at the 2nd position. It has the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindoline-2-carboxylic acid typically involves the bromination of indoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where indoline-2-carboxylic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoindoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-Bromoindoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromoindoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain tyrosine kinases, which are involved in cell signaling pathways related to cancer . The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules and modulating their activity.

Comparison with Similar Compounds

Uniqueness: 6-Bromoindoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJZZFYVMWJPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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